Oxytocin free acid (TFA)
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Overview
Description
Oxytocin free acid (TFA) is a synthetic peptide derivative of oxytocin, a hormone known for its role in social bonding, sexual reproduction, childbirth, and the period after childbirth. Oxytocin is a nonapeptide (composed of nine amino acids) with a disulfide bridge between cysteine residues. The free acid form of oxytocin is often used in research and industrial applications due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin free acid typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (9-fluorenylmethoxycarbonyl solid-phase peptide synthesis): This method involves the protection of the amino group with the Fmoc group, which is removed using a base like piperidine.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of oxytocin free acid follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Types of Reactions:
Oxidation: Oxytocin free acid can undergo oxidation to form disulfide bonds, which are crucial for its biological activity.
Common Reagents and Conditions:
Oxidation: Iodine in methanol or hydrogen peroxide in aqueous solution.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Alkyl halides in organic solvents.
Major Products:
Oxidation: Formation of disulfide-linked oxytocin.
Reduction: Linear oxytocin with free thiol groups.
Substitution: Modified oxytocin with alkylated cysteine residues.
Scientific Research Applications
Oxytocin free acid has a wide range of applications in scientific research:
Mechanism of Action
Oxytocin exerts its effects by binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways involving calcium ions and phospholipase C, leading to various physiological responses such as uterine contractions and milk ejection during breastfeeding . The receptor is expressed in various tissues, including the brain, uterus, and mammary glands .
Comparison with Similar Compounds
Uniqueness: Oxytocin free acid is unique due to its specific role in social bonding and reproductive functions. Unlike vasopressin and desmopressin, oxytocin has a more pronounced effect on social behaviors and emotional responses .
Properties
Molecular Formula |
C45H66F3N11O15S2 |
---|---|
Molecular Weight |
1122.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N11O13S2.C2HF3O2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59;3-2(4,5)1(6)7/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);(H,6,7)/t22-,25-,26?,27-,28?,29-,30?,31-,35-;/m0./s1 |
InChI Key |
RCBNCOOXQDFEDS-LWIWHTLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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